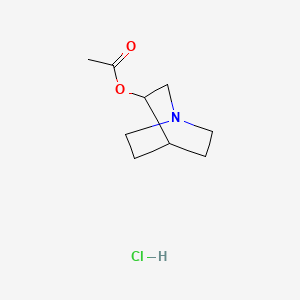
Bethoxazin
Overview
Description
Bethoxazin is a broad-spectrum fungicide, algicide, and industrial microbiocide. It is known for its effectiveness in controlling microbes, algae, and fungal spores. This compound is used primarily in material, fabric, and coating preservation .
Scientific Research Applications
Bethoxazin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its antimicrobial properties and effects on microbial cells.
Medicine: Explored for potential therapeutic applications due to its antimicrobial activity.
Industry: Utilized in material and coating preservation to prevent microbial growth
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Bethoxazin is a macrocyclic thuringiensin synthesized by the bacteria, Bacillus thuringiensis . It has been shown to be a microbicidal agent against bacteria, including Salmonella enterica serovar Typhimurium, Pseudomonas aeruginosa . The primary targets of this compound are these bacterial cells .
Mode of Action
It is suggested that it may involve covalent adducts with amines and oxadiazoles on bacterial cell walls . This interaction with its targets leads to the inhibition of bacterial growth and survival .
Biochemical Pathways
This compound potently inhibited the catalytic activity of yeast DNA topoisomerase II and the growth of yeast BY4742 cells at low micromolar concentrations . It is suggested that this compound may exert its microbicidal action by reacting with sensitive endogenous sulfhydryl biomolecules of microbial cells . This interaction can affect various biochemical pathways within the microbial cells, leading to their death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth and survival . By interacting with sensitive endogenous sulfhydryl biomolecules of microbial cells, this compound disrupts essential biochemical pathways within these cells .
Biochemical Analysis
Biochemical Properties
Bethoxazin plays a significant role in biochemical reactions, particularly in inhibiting the catalytic activity of enzymes such as yeast DNA topoisomerase II . This inhibition is crucial as it prevents the unwinding and rewinding of DNA strands, thereby hindering cellular replication and growth. This compound interacts with various biomolecules, including proteins and enzymes, through binding interactions that disrupt their normal functions . These interactions are essential for its microbiocidal activity, as they lead to the inhibition of microbial growth and proliferation.
Cellular Effects
This compound has been shown to exert potent effects on various cell types, including human cancer cell lines such as K562 . It induces cell death through mechanisms that involve the disruption of cellular processes and signaling pathways . This compound influences cell function by altering gene expression and cellular metabolism, leading to reduced cell viability and proliferation . These effects are particularly pronounced in cancer cells, where this compound’s inhibitory actions on DNA topoisomerase II result in significant cytotoxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key biomolecules, leading to enzyme inhibition and changes in gene expression . This compound binds to the active site of DNA topoisomerase II, preventing the enzyme from catalyzing the necessary reactions for DNA replication . This inhibition results in the accumulation of DNA breaks and ultimately leads to cell death. Additionally, this compound’s interactions with other proteins and enzymes further contribute to its microbiocidal and cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory activity against microbial and cancer cells . Prolonged exposure to this compound can lead to degradation and reduced efficacy . Long-term studies have indicated that this compound’s effects on cellular function can persist, with continued inhibition of DNA topoisomerase II and other enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits microbial growth and reduces cancer cell proliferation without causing significant toxicity . At higher doses, this compound can induce toxic effects, including damage to healthy cells and tissues . Threshold effects have been observed, where a specific dosage range is required to achieve optimal inhibitory activity without adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . It affects metabolic flux by inhibiting key enzymes involved in DNA replication and repair . These interactions lead to changes in metabolite levels, disrupting normal cellular processes and contributing to this compound’s cytotoxic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and carrier-mediated transport . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound accumulates in specific compartments, where it exerts its inhibitory effects on enzymes and other biomolecules .
Subcellular Localization
This compound’s subcellular localization is primarily in the cytoplasm and nucleus . It is directed to these compartments through specific targeting signals and post-translational modifications . In the cytoplasm, this compound interacts with enzymes and proteins involved in cellular metabolism, while in the nucleus, it inhibits DNA topoisomerase II and other nuclear enzymes . This localization is crucial for its cytotoxic and microbiocidal activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bethoxazin is synthesized through a series of chemical reactions involving the formation of a 1,4,2-oxathiazine ring. The specific synthetic route and reaction conditions are not widely published, but it involves the use of various reagents and catalysts to achieve the desired molecular structure .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis processes. These processes are designed to ensure high purity and yield of the compound. The exact industrial methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
Types of Reactions: Bethoxazin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group in this compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while substitution reactions can yield various substituted compounds .
Comparison with Similar Compounds
Benzoxazine: A group of isomeric bicyclic heterocyclic compounds that consist of a benzene ring fused to an oxazine ring.
Bethoguard: Another broad-spectrum industrial microbicide with similar applications.
Uniqueness of Bethoxazin: this compound is unique due to its specific chemical structure and broad-spectrum activity. It is particularly effective in material and coating preservation, making it a valuable compound in various industrial applications .
Properties
IUPAC Name |
3-(1-benzothiophen-2-yl)-5,6-dihydro-1,4,2-oxathiazine 4-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c13-16-6-5-14-12-11(16)10-7-8-3-1-2-4-9(8)15-10/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAYWXLNSHEHQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)C(=NO1)C2=CC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048051 | |
| Record name | Bethoxazin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163269-30-5 | |
| Record name | Bethoxazin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163269-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bethoxazin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163269305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bethoxazin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(benzo[b]thien-2-yl)-5,6-dihydro-1,4,2-oxathiazine-4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bethoxazin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETHOXAZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYC6660ZZ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol](/img/structure/B1662398.png)
![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)












